molecular formula C15H16FN5O2 B2539069 8-(4-fluorophenyl)-4-oxo-N-propyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide CAS No. 946311-93-9

8-(4-fluorophenyl)-4-oxo-N-propyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide

Cat. No. B2539069
CAS RN: 946311-93-9
M. Wt: 317.324
InChI Key: IQGMJQZFTOHAGY-UHFFFAOYSA-N
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Description

The compound “8-(4-fluorophenyl)-4-oxo-N-propyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide” is a complex organic molecule. It appears to contain a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine rings are widely used by medicinal chemists to create compounds for the treatment of human diseases .


Synthesis Analysis

The synthesis of similar compounds often involves the use of simple building blocks such as pyrrole, chloramine, and formamidine acetate . The process typically involves a mechanistic pathway that is optimized for the specific compound being synthesized . The overall yield for similar compounds can be around 55% in a two-vessel-operated process .


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups. The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization .


Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be complex and varied. The presence of the pyrrolidine ring and other functional groups can lead to a wide range of possible reactions. For instance, similar compounds have been used as CDK2 inhibitors in cancer treatment .

Scientific Research Applications

Microwave-assisted Synthesis and Biological Activities

A study explored the microwave-assisted synthesis of hybrid molecules containing various heterocyclic moieties, such as 1,3-oxazoline, 5-thioxo-1,2,4-triazole, and others, derived from ethyl piperazine-1-carboxylate. The synthesized compounds demonstrated antimicrobial, antiurease, and antilipase activities, indicating their potential application in developing new therapeutic agents (Başoğlu et al., 2013).

Antitumor Imidazotetrazines

Research on the synthesis and chemistry of 8-carbamoyl-3-(2-chloroethyl)imidazo[5,1-d]-1,2,3,5-tetrazin-4(3H)-one, a novel antitumor agent, demonstrates the compound's potential as a broad-spectrum antitumor agent. Its mechanism involves acting as a prodrug that ring-opens to form an active triazene derivative in aqueous environments, highlighting the therapeutic potential of imidazotetrazines in cancer treatment (Stevens et al., 1984).

Synthesis and Antibacterial Agents

Another study focused on the synthesis of chalcones, pyrazolines, amino pyrimidines, and pyrimidinethiones as antibacterial agents from 2-phenylamino-4-(3'-fluorophenylamino)-6-(4'-acetylphenyl-amino)-s-triazine. These compounds were evaluated for their antibacterial activity, showcasing the potential of such heterocyclic compounds in addressing microbial infections (Solankee & Patel, 2004).

Triazine-Based Benzimidazole-Linked Polymers for CO2 Capture

Research on triazine-based benzimidazole-linked polymers (TBILPs) demonstrates their high surface area and significant CO2 capture capacity. These materials' selectivity for CO2 over N2 indicates their potential application in gas separation processes and environmental remediation efforts (Sekizkardes et al., 2014).

Antiviral and Antimicrobial Activities

The synthesis of fluoroimidazoles and their evaluation as antiviral agents against various virus groups, including their inhibitory effects on polynucleotide biosynthesis, highlights the broad-spectrum antiviral potential of fluoro-substituted compounds. These findings suggest applications in developing new antiviral drugs (De Cercq & Luczak, 1975).

Mechanism of Action

properties

IUPAC Name

8-(4-fluorophenyl)-4-oxo-N-propyl-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FN5O2/c1-2-7-17-13(22)12-14(23)21-9-8-20(15(21)19-18-12)11-5-3-10(16)4-6-11/h3-6H,2,7-9H2,1H3,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQGMJQZFTOHAGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=NN=C2N(CCN2C1=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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